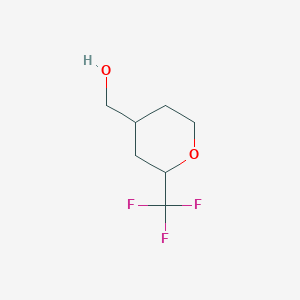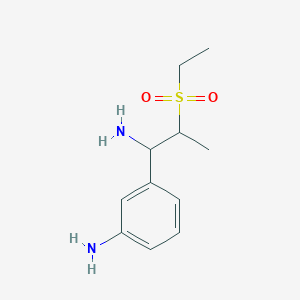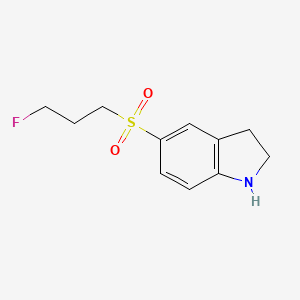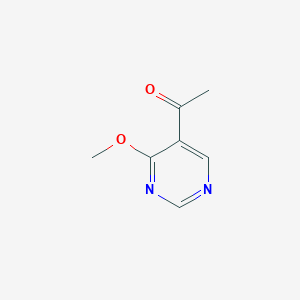
(2-(Trifluoromethyl)tetrahydro-2H-pyran-4-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-(Trifluoromethyl)tetrahydro-2H-pyran-4-yl)methanol is an organic compound with the molecular formula C7H11F3O2. It is a derivative of tetrahydropyran, a six-membered ring containing five carbon atoms and one oxygen atom. The trifluoromethyl group attached to the tetrahydropyran ring enhances its chemical properties, making it a valuable compound in various scientific research and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Trifluoromethyl)tetrahydro-2H-pyran-4-yl)methanol typically involves the reaction of tetrahydropyran derivatives with trifluoromethylating agents. One common method is the reaction of tetrahydropyran-4-carboxylic acid with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, followed by reduction with lithium aluminum hydride (LiAlH4) to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The scalability of the synthesis process is crucial for its application in various industries .
Análisis De Reacciones Químicas
Types of Reactions
(2-(Trifluoromethyl)tetrahydro-2H-pyran-4-yl)methanol undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, anhydrous conditions.
Substitution: SOCl2, PBr3, reflux conditions.
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Alcohols, alkanes.
Substitution: Alkyl halides, other substituted derivatives.
Aplicaciones Científicas De Investigación
(2-(Trifluoromethyl)tetrahydro-2H-pyran-4-yl)methanol has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of (2-(Trifluoromethyl)tetrahydro-2H-pyran-4-yl)methanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. It can inhibit or activate enzymes by binding to their active sites, thereby modulating biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Tetrahydropyran-2-methanol: A similar compound without the trifluoromethyl group, used in organic synthesis and as a solvent.
2-(Hydroxymethyl)tetrahydropyran: Another derivative of tetrahydropyran, used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
The presence of the trifluoromethyl group in (2-(Trifluoromethyl)tetrahydro-2H-pyran-4-yl)methanol imparts unique chemical properties, such as increased lipophilicity and metabolic stability. These properties make it more effective in certain applications compared to its non-fluorinated counterparts .
Propiedades
Fórmula molecular |
C7H11F3O2 |
|---|---|
Peso molecular |
184.16 g/mol |
Nombre IUPAC |
[2-(trifluoromethyl)oxan-4-yl]methanol |
InChI |
InChI=1S/C7H11F3O2/c8-7(9,10)6-3-5(4-11)1-2-12-6/h5-6,11H,1-4H2 |
Clave InChI |
NVQRFSGQWQXEMQ-UHFFFAOYSA-N |
SMILES canónico |
C1COC(CC1CO)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(E)-but-2-enedioic acid;(1R,3S,4R,5R,8R,10R,14S)-5-[(dimethylamino)methyl]-10,14-dimethyl-2,7-dioxatetracyclo[8.4.0.01,3.04,8]tetradecan-6-one](/img/structure/B15231646.png)





![3-(Propan-2-yl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B15231666.png)




![(2-Chloro-4-(methylsulfonyl)phenyl)(4-hydroxy-2-methyl-1,1-dioxido-2H-benzo[e][1,2]thiazin-3-yl)methanone](/img/structure/B15231699.png)

